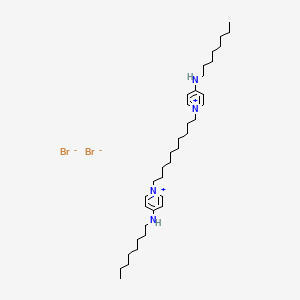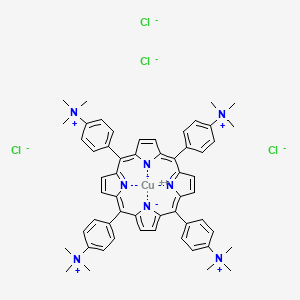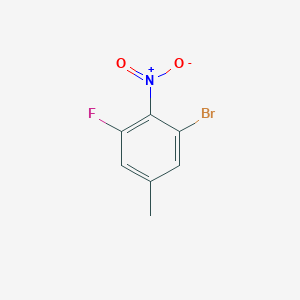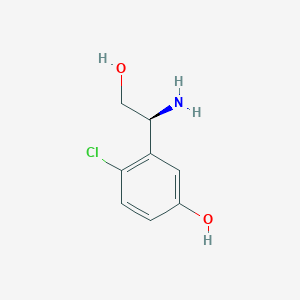
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked to two pyridinium rings substituted with octylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide typically involves the following steps:
Formation of the Pyridinium Salt: The initial step involves the reaction of pyridine with octylamine to form 4-(octylamino)pyridine.
Quaternization: The 4-(octylamino)pyridine is then reacted with decane-1,10-dibromide under controlled conditions to form the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions can modify the functional groups on the pyridinium rings.
科学研究应用
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
- 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride
Uniqueness
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is unique due to its specific decane backbone and octylamino substitutions, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced membrane-disrupting capabilities and potential for targeted delivery applications.
属性
CAS 编号 |
64690-20-6 |
|---|---|
分子式 |
C36H64Br2N4 |
分子量 |
712.7 g/mol |
IUPAC 名称 |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI 键 |
UVKYQBWVUOZNSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)




